molecular formula C18H18N2O2 B14420773 2,5-diphenyl-3,4-dihydro-2H-pyrazole-3-carboxylic acid ethyl ester CAS No. 87383-50-4

2,5-diphenyl-3,4-dihydro-2H-pyrazole-3-carboxylic acid ethyl ester

Cat. No.: B14420773
CAS No.: 87383-50-4
M. Wt: 294.3 g/mol
InChI Key: OQABDQPCPPKEFU-UHFFFAOYSA-N
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Description

2,5-diphenyl-3,4-dihydro-2H-pyrazole-3-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with phenyl groups at positions 2 and 5, and an ethyl ester group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diphenyl-3,4-dihydro-2H-pyrazole-3-carboxylic acid ethyl ester typically involves the reaction of chalcones with hydrazine derivatives. One common method includes the condensation of a suitable chalcone with hydrazine hydrate in the presence of ethanol and acetic acid. The reaction mixture is refluxed for several hours, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the reaction efficiency and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,5-diphenyl-3,4-dihydro-2H-pyrazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, alcohol derivatives, and halogenated compounds.

Scientific Research Applications

2,5-diphenyl-3,4-dihydro-2H-pyrazole-3-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-diphenyl-3,4-dihydro-2H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with various molecular targets. The compound can inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system . This inhibition can result in neurotoxic effects, which are being studied for potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-diphenyl-3,4-dihydro-2H-pyrazole-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethyl ester group also provides a site for further chemical modifications, enhancing its versatility in synthetic chemistry.

Properties

IUPAC Name

ethyl 2,5-diphenyl-3,4-dihydropyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-22-18(21)17-13-16(14-9-5-3-6-10-14)19-20(17)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQABDQPCPPKEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311166
Record name MLS003115200
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87383-50-4
Record name MLS003115200
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239396
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003115200
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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